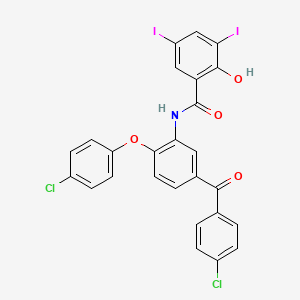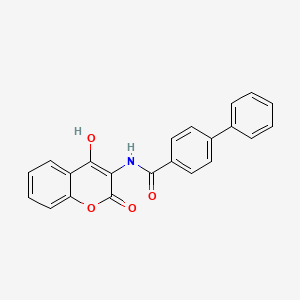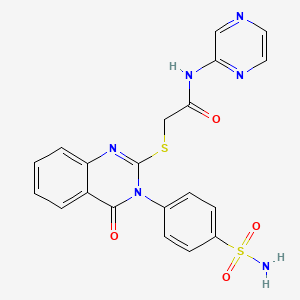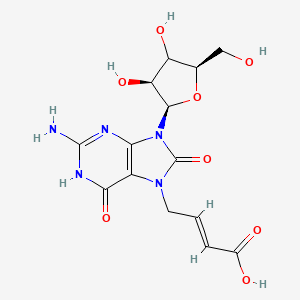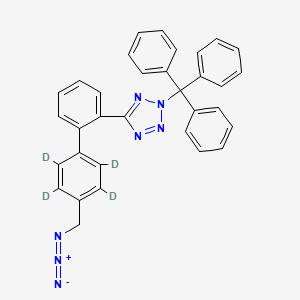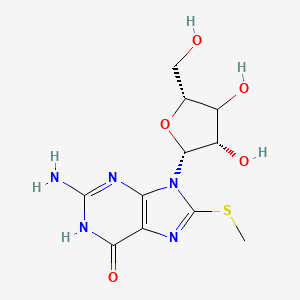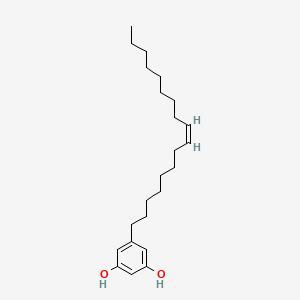
5-(Z-heptadec-8-enyl) resorcinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-(Z-heptadec-8-enyl) resorcinol typically involves the synthesis of catechol, followed by an esterification reaction with Z-heptadec-8-enol . The synthetic route can be summarized as follows:
Synthesis of Catechol: Catechol is synthesized through the hydroxylation of benzene.
Esterification Reaction: Catechol undergoes an esterification reaction with Z-heptadec-8-enol under specific conditions to yield this compound.
Industrial Production Methods
the compound can be extracted from natural sources, such as the herbs of Ardisia maculosa . The extraction process involves solvent extraction followed by purification techniques like chromatography to isolate the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Z-heptadec-8-enyl) resorcinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the resorcinol core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Ethers and esters
Aplicaciones Científicas De Investigación
5-(Z-heptadec-8-enyl) resorcinol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(Z-heptadec-8-enyl) resorcinol involves its interaction with cellular targets and pathways. The compound exhibits cytotoxic activity by inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . It also affects plant growth by modulating phytohormone levels and enhancing antioxidant enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-5-(Z-heptadec-8-enyl) resorcinol: Another resorcinol derivative with a similar structure but with a methyl group at the 2-position.
5-(Z-pentadec-8-enyl) resorcinol: A similar compound with a shorter aliphatic chain.
Uniqueness
5-(Z-heptadec-8-enyl) resorcinol is unique due to its long aliphatic chain, which imparts distinct physicochemical properties and biological activities. Its specific structure allows for unique interactions with cellular targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H38O2 |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
5-[(Z)-heptadec-8-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h9-10,18-20,24-25H,2-8,11-17H2,1H3/b10-9- |
Clave InChI |
DQSWQRFGZIJUCI-KTKRTIGZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC1=CC(=CC(=C1)O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


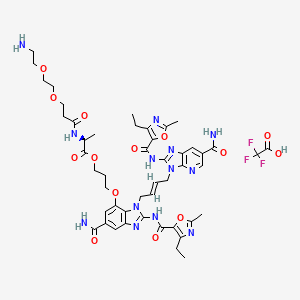
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15140564.png)
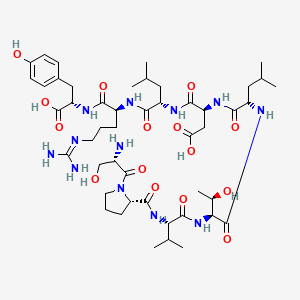
![5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15140577.png)


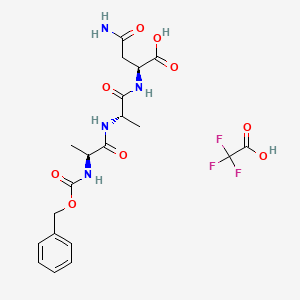
![[Ala9,10, Lys11,12] Glycogen Synthase (1-12)](/img/structure/B15140598.png)
